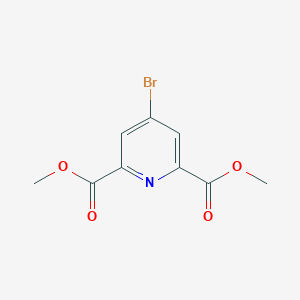

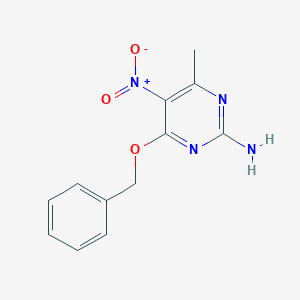

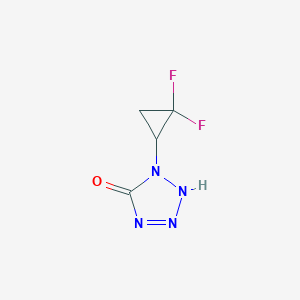

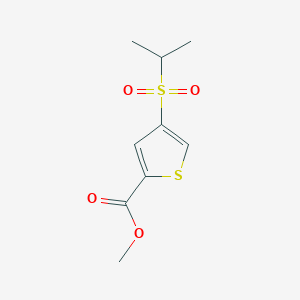

Dimethyl 4-bromopyridine-2,6-dicarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related brominated pyridine derivatives involves a practical bromination approach, where dibromination and subsequent debromination processes are utilized. For example, dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate was synthesized from its dimethyl precursor through a method that reduces impurities and purification difficulties (Ou, Ruonan, & Bo, 2019). This method showcases the general approach towards synthesizing brominated pyridine carboxylates, which can be adapted for Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Molecular Structure Analysis

Molecular structure analyses often involve X-ray crystallography to detail the arrangement of atoms within a compound. While specific data on Dimethyl 4-bromopyridine-2,6-dicarboxylate is not available, studies on similar compounds, such as dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, have shown that these molecules can adopt different arrangements upon coordination with metals, illustrating the versatile coordination chemistry of bromopyridine derivatives (Blake, Champness, Mason, & Wilson, 2007).

Aplicaciones Científicas De Investigación

Synthesis of Complex Compounds : It is used in the practical synthesis of complex compounds like Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate. This process involves bromination and debromination steps and is noted for avoiding impurities and simplifying purification (Ou, Ruonan, & Bo, 2019).

Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes with ligands derived from similar structures are prepared for use in copper-based DSCs. This involves synthetic approaches to disubstituted bipyridine ligands with carboxylic acid substituents, highlighting the compound's role in renewable energy technologies (Constable et al., 2009).

Super Lewis Bases : The compound has been used in the synthesis of very electron-rich dialkylamino-substituted terpyridines, which are characterized as super Lewis bases. These bases have high methyl cation affinities and are useful in various applications, including as ligands (Kleoff et al., 2019).

Electrocatalytic Carboxylation : In the realm of green chemistry, derivatives of similar pyridine structures have been used in the electrocatalytic carboxylation of compounds with CO2 in ionic liquids, demonstrating the compound's potential in carbon capture and utilization technologies (Feng et al., 2010).

Coordination Polymers and Photoluminescence : Compounds with related structures have been used to create metal-organic coordination polymers. These structures display interesting properties like unusual disorder and photoluminescence, indicating potential applications in materials science and optoelectronics (Huang, 2008).

Mecanismo De Acción

Target of Action

It’s known that this compound is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The specifics of these interactions would depend on the particular synthesis pathway being utilized.

Biochemical Pathways

The biochemical pathways affected by Dimethyl 4-bromopyridine-2,6-dicarboxylate are likely diverse, given its role as a synthetic intermediate . It’s involved in the synthesis of various organic compounds, each of which could potentially affect different biochemical pathways. The exact pathways would depend on the final products of the synthesis.

Pharmacokinetics

Its solubility in water is reported to be 4088 mg/l at 25 ºc , which could influence its absorption and distribution

Result of Action

As a synthetic intermediate, its primary role is likely in the formation of other compounds rather than exerting direct effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 4-bromopyridine-2,6-dicarboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it’s involved in .

Propiedades

IUPAC Name |

dimethyl 4-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROXHCDUWIUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-bromopyridine-2,6-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of dimethyl 4-bromopyridine-2,6-dicarboxylate in the synthesis of the pentadentate ligand Et2NpyS4−H2?

A1: Dimethyl 4-bromopyridine-2,6-dicarboxylate serves as the crucial starting point in the multi-step synthesis of the pentadentate ligand Et2NpyS4−H2 []. The compound's structure allows for the sequential introduction of diethylamine and thioether functionalities. Firstly, it undergoes reaction with diethylamine, substituting the bromine atom. Subsequently, reduction of the carboxylate groups followed by tosylation prepares the molecule for a final template alkylation step using [Ni(S2C6H4)2]2−. This ultimately yields the nickel complex containing the desired Et2NpyS42−ligand, which is then liberated through acidic hydrolysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)